

Application Notes and Protocols for Machining GC-813CT Tungsten Carbide

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Compound of Interest

Compound Name: GC813

Cat. No.: B1192734

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For Researchers, Engineers, and Machining Professionals

This document provides detailed application notes and protocols for the machining of GC-813CT, a corrosion-resistant specialty grade of tungsten carbide. Due to the material's high hardness and wear resistance, specialized machining techniques and parameters are required. These guidelines are intended to serve as a starting point for achieving optimal results in various machining operations.

Material Overview: GC-813CT

GC-813CT is a tungsten carbide grade characterized by a mixed-grain carbide matrix with a medium cobalt binder content and the addition of tantalum carbide.^[1] This composition provides an excellent combination of wear resistance and impact resistance. The inclusion of tantalum carbide enhances resistance to galling, particularly when working with cold-rolled steels and stainless steels, and provides thermal edge deformation resistance.^{[1][2]} A corrosion-resistant additive also helps to prevent binder leaching during Electrical Discharge Machining (EDM).^{[1][2]}

Typical Applications:

- Lamination Tooling^{[1][2]}
- Stamping Punches and Dies^{[1][2]}

- Powder Metal Tooling[1][2]
- Large EDM Blocks[1][2]

Material Properties

A summary of the key physical and mechanical properties of GC-813CT is presented in the table below.

| Property | Value | Reference |
|---|---------------|-----------|
| Composition | | |
| Tungsten Carbide (WC) | 86.5% | [1] |
| Cobalt (Co) | 10.5% | [1] |
| Tantalum Carbide (TaC) | 2.0% | [1] |
| Other | 1.0% | [1] |
| Physical Properties | | |
| Hardness (HRA) | 90.0 - 91.5 | [1] |
| Density (g/cc) | 14.17 - 14.37 | [1] |
| Average Transverse Rupture Strength (psi) | 460,000 | [1] |
| Performance Characteristics | | |
| Wear Resistance | Excellent | [1][2] |
| Impact Resistance | Good | [1][2] |
| Galling Resistance | Excellent | [1][2] |
| Corrosion Resistance | Excellent | [1][2] |

Machining Protocols

Due to the extreme hardness of GC-813CT, conventional machining methods like turning and milling are challenging and require specific tooling and parameters. Non-conventional methods

such as Electrical Discharge Machining (EDM) and grinding are often preferred for achieving high precision and surface finish.

Grinding

Grinding is a common and effective method for shaping and finishing tungsten carbide parts.

Experimental Protocol for Grinding:

- **Machine Setup:** Utilize a rigid and precise grinding machine.
- **Wheel Selection:** Diamond grinding wheels are the preferred choice for machining tungsten carbide due to their superior hardness and wear resistance.
- **Coolant:** Employ a suitable grinding coolant to dissipate heat and flush away grinding debris.
- **Parameter Selection:** Start with the recommended parameters and adjust based on the specific application and desired surface finish.

Recommended Grinding Parameters:

| Parameter | Recommendation |
|----------------|--|
| Grinding Wheel | Diamond Grinding Wheel |
| Grit Size | Coarse (for roughing), Fine (for finishing) |
| Wheel Speed | Consult wheel manufacturer's recommendations |
| Depth of Cut | Shallow passes are recommended to avoid thermal damage |
| Feed Rate | Slow to moderate |
| Coolant | Flood coolant recommended |

Electrical Discharge Machining (EDM)

EDM is a non-contact machining process that is well-suited for hard and electrically conductive materials like GC-813CT. It is particularly effective for creating complex shapes and fine details.

GC-813CT is noted for its resistance to binder leaching during the EDM process.^{[1][2]}

Experimental Protocol for Wire EDM:

- **Machine Setup:** Use a wire EDM machine with precise control over electrical parameters.
- **Electrode Selection:** Brass wire is a common choice for cutting tungsten carbide.
- **Dielectric Fluid:** Use a high-quality dielectric fluid to ensure efficient flushing and cooling.
- **Parameter Optimization:** The table below provides starting parameters for roughing and finishing cuts. Multiple finishing passes (skim cuts) are often necessary to achieve a fine surface finish and remove any recast layer.

Recommended Wire EDM Parameters:

| Parameter | Roughing | Finishing | Reference |
|---------------------|--|--|----------------|
| Peak Current (A) | 8 - 10 | 2 - 3 | ^[3] |
| Pulse-on Time (μs) | Higher values | 1 | ^[3] |
| Pulse-off Time (μs) | Lower values | Higher values | |
| Wire Tension (N) | As recommended by machine manufacturer | As recommended by machine manufacturer | |
| Flushing Pressure | High | Moderate | |

Turning and Milling (Challenging Operations)

Conventional turning and milling of tungsten carbide are generally limited to roughing operations or when other methods are not feasible. These processes generate significant tool wear and require very rigid setups.

Experimental Protocol for Turning/Milling:

- **Machine and Tooling:** Use a highly rigid machine tool. Polycrystalline Diamond (PCD) or Cubic Boron Nitride (CBN) cutting tools are recommended.

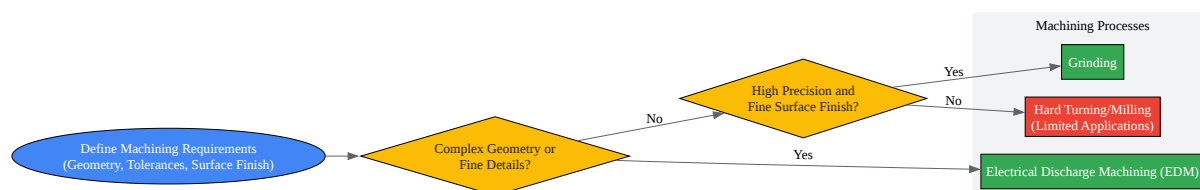
- **Workpiece Clamping:** Ensure the workpiece is securely clamped to minimize vibrations.
- **Cutting Parameters:** Use very low cutting speeds and feed rates. The depth of cut should be kept minimal to reduce cutting forces and tool wear.
- **Coolant:** The use of high-pressure coolant is beneficial for chip evacuation and cooling the cutting zone.

General Recommendations for Turning and Milling (Starting Points):

| Parameter | Turning | Milling |
|--------------------------------|-----------------------------|---|
| Cutting Tool | PCD or CBN inserts | PCD or solid carbide end mills with high hardness coating |
| Cutting Speed (m/min) | 5 - 20 | 5 - 15 |
| Feed Rate (mm/rev or mm/tooth) | 0.02 - 0.1 | 0.01 - 0.05 |
| Depth of Cut (mm) | 0.05 - 0.2 | 0.02 - 0.1 |
| Coolant | High-pressure flood coolant | High-pressure flood coolant or air blast |

Workflow and Process Logic

The selection of a suitable machining process for GC-813CT depends on the desired geometry, precision, and surface finish. The following diagram illustrates a logical workflow for process selection.



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Machining process selection workflow for GC-813CT.

Disclaimer: The provided machining parameters are intended as a starting point and may require optimization based on the specific machine, tooling, and application. It is always recommended to consult with cutting tool manufacturers for specific recommendations.

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